5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid
Description
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with two trifluoromethyl (CF₃) groups. The isoxazole ring is functionalized at position 5 with a CF₃ group and at position 2 with a 4-(trifluoromethyl)phenyl moiety. The dual CF₃ substituents enhance lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .
Properties
Molecular Formula |
C12H7F6NO3 |
|---|---|
Molecular Weight |
327.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F6NO3/c13-11(14,15)6-1-3-7(4-2-6)19-5-8(10(20)21)9(22-19)12(16,17)18/h1-4H,5H2,(H,20,21) |
InChI Key |
RONGPLREMHKQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(ON1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing trifluoromethyl groups and a phenyl ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The isoxazole ring also plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound vs. 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ():
- Substituents: The target compound has two CF₃ groups, while the analog in has a methyl group (position 5) and a thiophene ring (position 3).
- Electron Effects: CF₃ groups are stronger electron-withdrawing groups than methyl or thiophene, increasing the acidity of the carboxylic acid (pKa ~2–3 estimated for the target vs. ~4–5 for the methyl/thiophene analog) .
- Planarity: The thiophene-containing compound exhibits partial non-planarity due to steric hindrance, whereas the target compound’s phenyl-CF₃ group may adopt a perpendicular orientation relative to the isoxazole plane, as seen in isostructural analogs ().
Target Compound vs. 5-Trifluoromethyl-4-nitro-2-isoxazoline ():
- Functional Groups: The nitro group in ’s compound is replaced by a carboxylic acid in the target. This substitution alters reactivity (nitro groups are reducible; carboxylic acids are acidic) and solubility (carboxylic acids form salts in basic media).
- Synthesis: Both use trifluoromethylation agents (e.g., (trifluoromethyl)trimethylsilane), but the target compound requires additional steps to introduce the carboxylic acid .
Physicochemical Properties
Biological Activity
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will discuss its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H8F6N2O3
- Molecular Weight : 326.19 g/mol
- CAS Number : [Not available in sources]
The unique trifluoromethyl groups in its structure contribute to its lipophilicity and metabolic stability, which are critical for biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. It is hypothesized to interact with the ATP-binding site of these kinases, similar to other known inhibitors.
- Case Study : A derivative of this compound showed an IC50 value of 5.85 µM against certain cancer cell lines, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial effects, particularly against resistant strains of bacteria:
- Activity Spectrum : Studies have shown that isoxazole derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM .
- Synergistic Effects : Combinations of this compound with other antibiotics have been reported to enhance efficacy against resistant bacterial strains.
Enzyme Inhibition
Enzymatic assays have revealed that the compound can act as an inhibitor for various enzymes:
- Specificity : It has shown inhibitory effects on heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation .
- IC50 Values : The IC50 values for enzyme inhibition range significantly based on structural modifications, indicating a structure-activity relationship that can be exploited for drug design.
Summary of Key Studies
| Study Reference | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | 5.85 µM | Compared to standard drugs | |
| Antimicrobial | 0.16–0.68 µM | Effective against MRSA | |
| Enzyme Inhibition | Varies | Inhibits Hsp90 |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to the ATP site, it disrupts the phosphorylation processes critical for cell cycle progression.
- Antimicrobial Action : The presence of trifluoromethyl groups enhances membrane permeability, allowing better penetration into bacterial cells.
- Enzyme Modulation : Inhibition of chaperone proteins leads to destabilization of client proteins involved in tumorigenesis.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for trifluoromethyl groups (δ ~110–120 ppm for ¹³C) and isoxazole protons (δ 6.5–7.5 ppm for ¹H) .
- X-ray crystallography : Resolve bond angles and confirm regiochemistry of substituents (e.g., dihedral angles between isoxazole and phenyl rings) .
- Melting point analysis : Compare observed values (e.g., 287–293°C) with literature data to assess purity .
How can discrepancies between NMR and crystallographic data be resolved for fluorinated isoxazoles?
Advanced Research Question
Discrepancies often arise from dynamic conformational changes or crystal packing effects. Strategies include:
- Variable-temperature NMR : Detect rotational barriers of trifluoromethyl groups .
- DFT calculations : Simulate optimized geometries and compare with experimental X-ray data .
- Synchrotron studies : High-resolution crystallography to resolve electron density ambiguities near fluorine atoms .
How do trifluoromethyl groups influence solubility and reactivity in this compound?
Basic Research Question
- Solubility : Trifluoromethyl groups reduce polarity, enhancing solubility in organic solvents (e.g., DCM, THF) but limiting aqueous solubility. LogP values can be estimated via HPLC retention times .
- Reactivity : Electron-withdrawing trifluoromethyl groups stabilize the isoxazole ring, reducing susceptibility to nucleophilic attack at the 4-carboxylic acid position .
What challenges arise in achieving regioselective substitution on the isoxazole ring?
Advanced Research Question
Regioselectivity is influenced by steric and electronic factors:
- Electronic effects : Trifluoromethyl groups direct electrophiles to the less electron-deficient C-5 position .
- Protecting groups : Use tert-butyl esters to temporarily block the carboxylic acid, enabling selective functionalization at C-3 .
- Mechanistic studies : Monitor intermediates via in-situ IR spectroscopy to identify competing pathways (e.g., N- vs. O-alkylation) .
What analytical methods are recommended for quantifying trace impurities?
Advanced Research Question
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., fluorinated alkanes) using evaporative light scattering .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) at ppb levels .
- 19F NMR : Identify fluorine-containing degradation products (e.g., trifluoroacetic acid) with high specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
